1-(Chloromethyl)-5-phenyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-5-phenyltetrazole is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications as a building block for the synthesis of biologically active compounds. This compound possesses a unique structural feature that makes it a suitable candidate for the development of new drugs with improved pharmacological properties.
Wirkmechanismus
Elucidating the exact mechanism of action of this compound will provide insights into its pharmacological effects and potential applications.
3. Toxicity studies: Further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
4. Structural modifications: The synthesis of structural analogs of 1-(Chloromethyl)-5-phenyltetrazole may lead to the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, 1-(Chloromethyl)-5-phenyltetrazole is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications as a building block for the synthesis of biologically active compounds. This compound possesses unique structural features that make it a suitable candidate for the development of new drugs with improved pharmacological properties. Further research is needed to explore the potential applications of this compound and elucidate its exact mechanism of action.
Biochemische Und Physiologische Effekte
1-(Chloromethyl)-5-phenyltetrazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to possess anticancer, antiviral, and antimicrobial activities. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Chloromethyl)-5-phenyltetrazole in lab experiments include its high yield synthesis method, unique structural features, and potential applications in medicinal chemistry. However, the limitations of using this compound include its potential toxicity and the need for further research to elucidate its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1-(Chloromethyl)-5-phenyltetrazole. These include:
1. Development of new drugs: Further research is needed to explore the potential applications of this compound as a building block for the synthesis of new drugs with improved pharmacological properties.
2.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-5-phenyltetrazole involves the reaction of phenylhydrazine with chloroacetonitrile in the presence of sodium azide. The resulting intermediate is then treated with sodium hydroxide to yield the desired product. This method provides a high yield of the compound and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-5-phenyltetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of various biologically active compounds, including anticancer agents, antiviral agents, and antimicrobial agents. The unique structural features of this compound make it a suitable candidate for the development of drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
178904-88-6 |
---|---|
Produktname |
1-(Chloromethyl)-5-phenyltetrazole |
Molekularformel |
C8H7ClN4 |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(chloromethyl)-5-phenyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c9-6-13-8(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
MITCLGHVAMIJND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCl |
Synonyme |
1H-Tetrazole,1-(chloromethyl)-5-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.